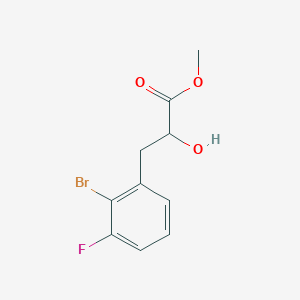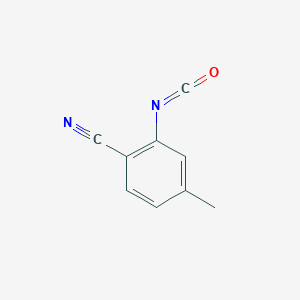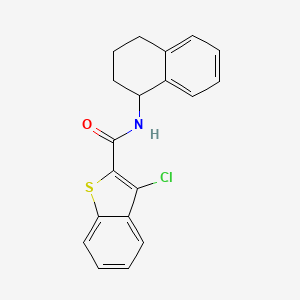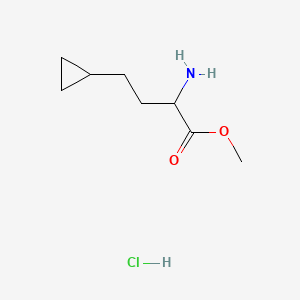
Methyl2-amino-4-cyclopropylbutanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-amino-4-cyclopropylbutanoatehydrochloride is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and a butanoate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-4-cyclopropylbutanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Esterification: The butanoate ester can be formed through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-amino-4-cyclopropylbutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl2-amino-4-cyclopropylbutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl2-amino-4-cyclopropylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl2-amino-4-cyclopropylbutanoatehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Methyl 2-(methylamino)butanoate hydrochloride: Similar structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Different core structure but shares the presence of an amino group and ester functionality.
2-Amino-4H-chromene derivatives: Contains a heterocyclic core, offering different chemical and biological properties.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
methyl 2-amino-4-cyclopropylbutanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H |
Clé InChI |
SIBZTYSYEQZGOH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCC1CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


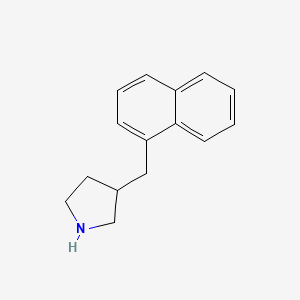
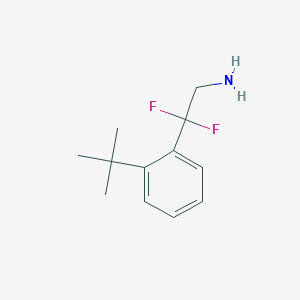
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)

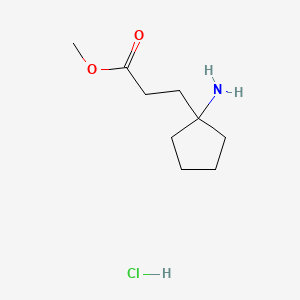
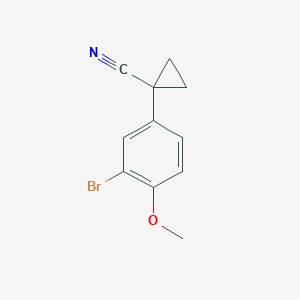
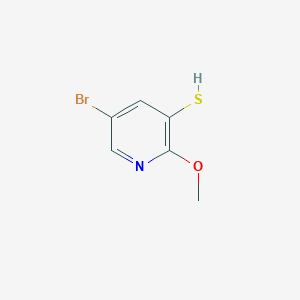

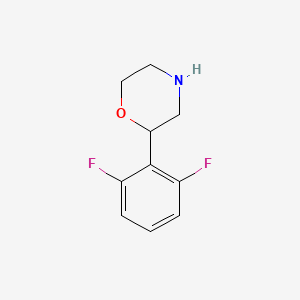

![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
